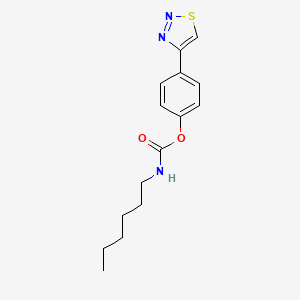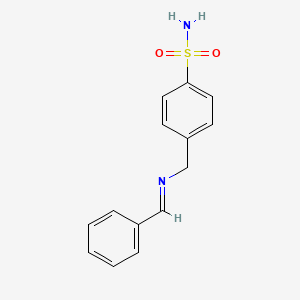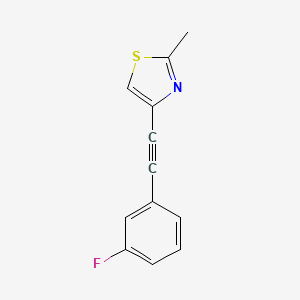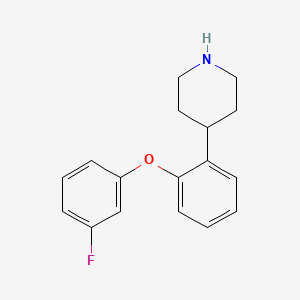
4-(1-butyl-7-chloro-1H-indazol-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-ブチル-7-クロロ-1H-インダゾール-3-イル)フェノールは、インダゾール誘導体のクラスに属する化学化合物です。 インダゾール含有化合物は、降圧剤、抗癌剤、抗うつ剤、抗炎症剤、抗菌剤など、幅広い薬理学的用途で知られています 。特にこの化合物では、インダゾール環にフェノール基が結合しており、化学反応性と生物活性を左右する可能性があります。
製造方法
合成ルートと反応条件
インダゾール誘導体を合成する一般的な方法の1つは、オルト置換ベンザルデヒドを出発物質として、オルト置換ベンジリデンヒドラジンの環化です 。 反応条件には、酢酸銅(Cu(OAc)2)などの触媒と、ジメチルスルホキシド(DMSO)などの溶媒を使用し、酸素雰囲気下で行う場合が多いです .
工業生産方法
工業規模では、4-(1-ブチル-7-クロロ-1H-インダゾール-3-イル)フェノールの製造には、収率と純度を高くするために最適化された反応条件を用いた大規模合成が用いられます。連続フロー反応器や自動化システムの使用は、生産プロセスの効率性とスケーラビリティを向上させる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing indazole derivatives is through the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehydes as starting materials . The reaction conditions often involve the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
In an industrial setting, the production of 4-(1-butyl-7-chloro-1H-indazol-3-yl)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
反応の種類
4-(1-ブチル-7-クロロ-1H-インダゾール-3-イル)フェノールは、次のような様々な化学反応を起こす可能性があります。
酸化: フェノール基は酸化されてキノンを形成する可能性があります。
還元: この化合物は、インダゾール環またはフェノール基を修飾するために還元することができます。
置換: インダゾール環の塩素原子は、他の官能基で置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの試薬を酸性条件下で使用できます。
還元: パラジウム触媒(Pd/C)を用いた水素ガス(H2)を還元反応に使用することができます。
置換: 水酸化ナトリウム(NaOH)や炭酸カリウム(K2CO3)などの試薬を用いて求核置換反応を行うことができます。
生成される主な生成物
酸化: キノンや他の酸化誘導体。
還元: インダゾール環またはフェノール基の還元形。
置換: 使用する求核試薬に応じて、様々な置換インダゾール誘導体。
科学研究での応用
4-(1-ブチル-7-クロロ-1H-インダゾール-3-イル)フェノールは、次のような様々な科学研究の用途があります。
化学: より複雑な分子の合成や反応機構の研究におけるビルディングブロックとして使用されます。
生物学: 抗癌作用や抗菌作用などの潜在的な生物活性について研究されています。
医学: 薬理作用のために、様々な病気に対する潜在的な治療薬として探索されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
4-(1-butyl-7-chloro-1H-indazol-3-yl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anticancer and antibacterial properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
4-(1-ブチル-7-クロロ-1H-インダゾール-3-イル)フェノールの作用機序は、特定の分子標的や経路との相互作用を伴います。インダゾール環は酵素や受容体と相互作用して、それらの活性を調節することができます。 フェノール基も水素結合や他の相互作用に関与し、化合物の全体的な生物活性を左右する可能性があります .
類似の化合物との比較
類似の化合物
1H-インダゾール: 追加の置換基のない基本的なインダゾール構造。
2H-インダゾール: 異なる互変異性体の性質を持つインダゾールの別の形態。
4-(1-ブチル-1H-インダゾール-3-イル)フェノール: 標的化合物と似ていますが、塩素原子がありません。
独自性
4-(1-ブチル-7-クロロ-1H-インダゾール-3-イル)フェノールは、インダゾール環に塩素原子が存在することが特徴であり、これが化学反応性と生物活性を左右する可能性があります。 この置換は、治療薬としての可能性と化学合成における汎用性を高める可能性があります .
類似化合物との比較
Similar Compounds
1H-indazole: A basic indazole structure without additional substituents.
2H-indazole: Another form of indazole with different tautomeric properties.
4-(1-butyl-1H-indazol-3-yl)phenol: Similar to the target compound but without the chlorine atom.
Uniqueness
4-(1-butyl-7-chloro-1H-indazol-3-yl)phenol is unique due to the presence of the chlorine atom on the indazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
特性
CAS番号 |
680613-52-9 |
|---|---|
分子式 |
C17H17ClN2O |
分子量 |
300.8 g/mol |
IUPAC名 |
4-(1-butyl-7-chloroindazol-3-yl)phenol |
InChI |
InChI=1S/C17H17ClN2O/c1-2-3-11-20-17-14(5-4-6-15(17)18)16(19-20)12-7-9-13(21)10-8-12/h4-10,21H,2-3,11H2,1H3 |
InChIキー |
NPAAZPFDWTWFDL-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C2=C(C=CC=C2Cl)C(=N1)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















